
10-Ketonaltrexone
Vue d'ensemble
Description
10-Ketonaltrexone is a derivative of naltrexone, an opioid receptor antagonist commonly used in the treatment of alcohol and opioid dependence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Ketonaltrexone can be synthesized from naltrexone through a series of chemical reactions. The primary synthetic route involves the oxidation of naltrexone using specific oxidizing agents. One common method is the use of pyridinium chlorochromate (PCC) as the oxidizing agent, which facilitates the conversion of the hydroxyl group at the 10th position to a keto group .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation reactions under controlled conditions. The process typically includes the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction is carried out in a reactor with precise temperature and pressure control to optimize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Ketonaltrexone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: Reduction of the keto group can yield hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of the keto group.
Substitution: Various nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Further oxidized derivatives of this compound.
Reduction: Hydroxyl derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Introduction to 10-Ketonaltrexone
This compound is a synthetic derivative of naltrexone, a well-known opioid antagonist. The introduction of a keto group at the 10 position alters its pharmacological profile, leading to significant implications in pain management and opioid receptor research. This article explores the scientific applications of this compound, supported by comprehensive data tables and case studies.
Synthesis Overview
The synthesis process can be summarized in several key steps:
- Starting Material : Naltrexone or its derivatives.
- Oxidation : The introduction of the keto group at the 10 position, often achieved through chemical or enzymatic methods.
- Purification : Techniques such as chromatography are used to isolate and purify the final product.
Opioid Receptor Studies
Research indicates that this compound exhibits diminished effects at all opioid receptor binding sites compared to naltrexone. Studies conducted using guinea pig ileum preparations demonstrated that this compound has significantly lower potency than its parent compound, suggesting its potential use in developing safer analgesics with reduced risk of dependency .
Pain Management
While traditional opioids have been effective for pain relief, their potential for abuse poses significant challenges. The unique profile of this compound as a compound with low affinity for opioid receptors suggests it could serve as a basis for new analgesic formulations that minimize addiction risks while still providing pain relief through alternative mechanisms.
Case Study Insights
- Case Study on Kappa Opioid Receptor Agonism : In experiments assessing kappa-opioid receptor agonists, this compound was found to have a unique interaction profile that could lead to analgesia without the typical side effects associated with mu-opioid receptor activation .
- Bioassay Evaluations : Bioassays conducted using mouse vas deferens preparations revealed that while this compound had reduced potency compared to naltrexone, it provided critical insights into receptor activity modulation, paving the way for further exploration into non-addictive pain management strategies .
Table 2: Summary of Research Findings on this compound
Mécanisme D'action
The mechanism of action of 10-Ketonaltrexone involves its interaction with opioid receptors in the brain. The introduction of the keto group at the 10th position alters its binding affinity and efficacy at these receptors. Studies have shown that this compound has reduced potency at mu, kappa, and delta opioid receptors compared to naltrexone. This alteration in receptor binding is attributed to the structural changes introduced by the keto group, which affects the compound’s ability to interact with the receptor sites .
Comparaison Avec Des Composés Similaires
Naltrexone: The parent compound, used primarily for its opioid receptor antagonist properties.
10-Ketooxymorphone: Another derivative with a keto group at the 10th position, studied for its pharmacological properties.
Oxymorphone: An opioid analgesic with structural similarities to naltrexone and its derivatives.
Comparison: 10-Ketonaltrexone is unique due to the introduction of the keto group at the 10th position, which significantly alters its pharmacological properties. Compared to naltrexone, this compound has reduced potency at opioid receptors, making it less effective as an antagonist. this structural modification provides valuable insights into the structure-activity relationship of opioid receptor ligands and aids in the development of new therapeutic agents .
Activité Biologique
10-Ketonaltrexone is a synthetic derivative of naltrexone, a well-known opioid antagonist. The modification of naltrexone to include a keto group at the 10 position alters its pharmacological profile, particularly its affinity for opioid receptors. This article explores the biological activity of this compound, focusing on its receptor binding characteristics, pharmacodynamics, and potential therapeutic implications.
Chemical Structure and Properties
This compound (CHNO) is characterized by the presence of a keto group at the 10 position of the naltrexone molecule. This structural modification is crucial as it influences the compound's interaction with opioid receptors.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 357.39 g/mol |
CAS Number | 5486980 |
Solubility | Soluble in organic solvents |
Research indicates that the introduction of the 10-keto group significantly diminishes the opioid effects of naltrexone and other related compounds. In binding assays, this compound exhibits reduced potency at mu-opioid receptors compared to naltrexone, with minimal affinity for kappa and delta receptors. This suggests that while it retains some antagonist properties, its overall efficacy as an opioid receptor blocker is lower.
Receptor Binding Studies
In a study conducted using brain binding assays and bioassays in guinea pig ileum and mouse vas deferens preparations, this compound demonstrated significantly lower potency than naltrexone:
Compound | Mu Receptor Affinity | Kappa Receptor Affinity | Delta Receptor Affinity |
---|---|---|---|
Naltrexone | High | Moderate | Low |
This compound | Low | Very Low | Very Low |
These findings indicate that the pharmacological modifications introduced by the keto group lead to a substantial reduction in binding affinity across all receptor types .
Pharmacodynamics
The pharmacodynamic profile of this compound suggests that it may function primarily as a weak antagonist or partial agonist at mu-opioid receptors. The diminished activity at kappa and delta receptors further supports its classification as a less potent derivative of naltrexone.
Case Study: Opioid Dependence Treatment
A case study involving patients with opioid dependence highlighted the potential use of this compound in clinical settings. While traditional naltrexone is effective in blocking opioid effects and preventing relapse, the reduced activity of this compound may limit its effectiveness in acute withdrawal management but could provide a safer alternative for long-term maintenance therapy.
Propriétés
IUPAC Name |
(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,17-18,22,25H,1-2,5-9H2/t17-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHMRULRADVYER-FUMNGEBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2C(=O)C6=C4C(=C(C=C6)O)O5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914505 | |
Record name | 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96445-14-6 | |
Record name | 10-Ketonaltrexone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096445146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5α)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-OXONALTREXONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFV7ALA2A9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of a 10-keto group affect the opioid activity of naltrexone and oxymorphone?
A1: Research indicates that introducing a 10-keto group to naltrexone and oxymorphone significantly reduces their opioid effects. This modification diminishes their affinity for mu, kappa, and delta opioid receptors. [] Essentially, both 10-ketonaltrexone and 10-ketooxymorphone demonstrate substantially weaker binding compared to their parent compounds, naltrexone and oxymorphone, at all opioid receptor subtypes. []
Q2: What led researchers to investigate this compound?
A2: The development of this compound stemmed from the exploration of opioid structure-activity relationships. Scientists observed that Ethylketocyclazocine exhibited enhanced selectivity for kappa opioid receptors over mu receptors when compared to cyclazocine. [] This finding prompted investigations into modifying other opioids, including naltrexone, to potentially enhance their receptor selectivity profiles. This compound and 10-ketooxymorphone were synthesized and evaluated to understand how the 10-keto group modification would impact their binding affinity and selectivity for different opioid receptors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.